![molecular formula C8H8N2O2S B1310921 Etil imidazo[2,1-b]tiazol-6-carboxilato CAS No. 64951-04-8](/img/structure/B1310921.png)

Etil imidazo[2,1-b]tiazol-6-carboxilato

Descripción general

Descripción

“Ethyl imidazo[2,1-b]thiazole-6-carboxylate” is a chemical compound with the IUPAC name “ethyl imidazo [2,1-b] [1,3]thiazole-6-carboxylate”. It has a molecular weight of 196.23 . It is a lilac solid at room temperature .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation at 300 W .

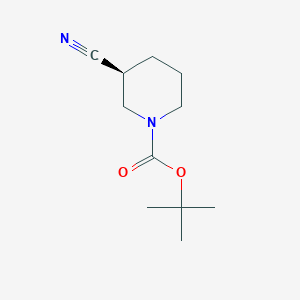

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3" . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of imidazo[2,1-b]thiazole derivatives .

Physical And Chemical Properties Analysis

The compound is a lilac solid at room temperature . It has a molecular weight of 196.23 .

Aplicaciones Científicas De Investigación

Agentes antimicobacterianos

Se ha encontrado que los derivados de imidazo[2,1-b]tiazol y benzo[d]-imidazo[2,1-b]-tiazol carboxamida son agentes antimicobacterianos efectivos . Se han utilizado en la búsqueda de nuevos agentes antimicobacterianos, revelando su importancia en este campo .

Agentes anticancerígenos

Se han diseñado, sintetizado y probado los derivados de chalcona basados en imidazo[2,1-b]tiazol por sus actividades anticancerígenas . Estos compuestos han mostrado una actividad citotóxica significativa en diferentes tipos de células cancerosas, incluyendo adenocarcinoma colorrectal (HT-29), carcinoma de pulmón (A-549) y adenocarcinoma de mama (MCF-7) .

Anxiolítico no sedante

Se ha informado que los benzo[d]imidazo[2,1-b]tiazoles sirven como un potente anxiolítico no sedante . Esto los convierte en un posible candidato para el tratamiento de los trastornos de ansiedad .

Sonda de imagenología PET

Estos compuestos se han utilizado como sondas de imagenología PET de placas β-amiloideas en los cerebros de pacientes con Alzheimer . Esta aplicación es crucial en el diagnóstico y el seguimiento de la enfermedad de Alzheimer .

Inhibidor de cinasa

Los benzo[d]imidazo[2,1-b]tiazoles se han utilizado como inhibidores de cinasa . Los inhibidores de cinasa son fármacos que bloquean ciertas enzimas llamadas cinasas que las células utilizan para señalizar y controlar el crecimiento .

Molécula activa antimicrobiana

Los benzo[d]imidazo[2,1-b]tiazoles se han utilizado como moléculas activas antimicrobianas . Esto los convierte en un posible candidato para el tratamiento de diversas infecciones microbianas .

Agentes antituberculosos

Las imidazo[2,1-b]tiazol-5-carboxamidas (ITA) son una clase prometedora de agentes antituberculosos . Han mostrado una potente actividad in vitro y se dirigen a QcrB, un componente clave del supercomplejo de citocromo bcc-aa3 micobacteriano crítico para la cadena de transporte de electrones .

Tratamiento para la pérdida de la función nerviosa

Los derivados de benzo[d]oxazol se han utilizado para tratar la pérdida de función nerviosa intervalar . Esto los convierte en un posible candidato para el tratamiento de diversos trastornos neurológicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl imidazo[2,1-b]thiazole-6-carboxylate is a potent antimycobacterial agent . The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Mode of Action

The compound interacts with its target through a series of ordered steps. This includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects the electron transport chain in Mycobacterium tuberculosis by inhibiting the function of Pantothenate synthetase . This disruption in the electron transport chain can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and leading to its death .

Result of Action

The compound exhibits significant antimycobacterial activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Action Environment

The synthesis of Ethyl imidazo[2,1-b]thiazole-6-carboxylate and its derivatives can be influenced by environmental factors. For instance, a green synthesis method using polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported . This method is efficient, inexpensive, biodegradable, and environmentally friendly . .

Propiedades

IUPAC Name |

ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIURXAHSTOGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426992 | |

| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64951-04-8 | |

| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

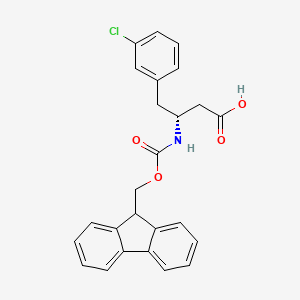

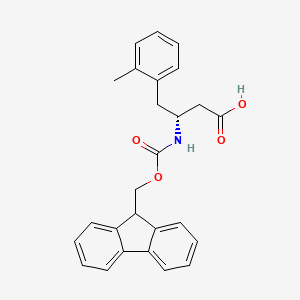

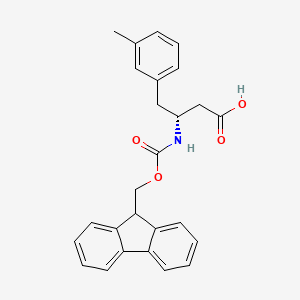

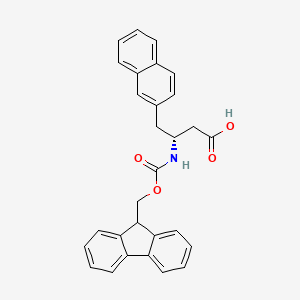

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.